(2S)-2,4-Dihydroxybutanoic acid
CAS No.: 22329-72-2
Cat. No.: VC3926526
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22329-72-2 |
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Molecular Formula | C4H8O4 |
Molecular Weight | 120.1 g/mol |
IUPAC Name | (2S)-2,4-dihydroxybutanoic acid |
Standard InChI | InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 |
Standard InChI Key | UFYGCFHQAXXBCF-VKHMYHEASA-N |
Isomeric SMILES | C(CO)[C@@H](C(=O)O)O |
SMILES | C(CO)C(C(=O)O)O |
Canonical SMILES | C(CO)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2S)-2,4-Dihydroxybutanoic acid (C₄H₈O₄) is a stereospecific isomer of 2,4-dihydroxybutanoic acid, distinguished by its (2S) configuration. Its IUPAC name is (2S)-2,4-dihydroxybutanoic acid, and it is characterized by the following properties :
Property | Value |
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Molecular Formula | C₄H₈O₄ |
Molecular Weight | 120.10 g/mol |
Density | 1.42 g/cm³ |
Boiling Point | 412°C at 760 mmHg |
Flash Point | 217.1°C |
CAS Number | 62445-25-4 |
SMILES Notation | C(CO)C@@HO |
The compound’s chiral center at C2 confers stereochemical specificity, which is critical for its biological activity and polymer-forming capabilities .
Structural Analysis
The molecule features a carboxyl group at C1, a hydroxyl group at C2, and a hydroxymethyl group at C4. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, with intramolecular hydrogen bonding between the C2 hydroxyl and carboxyl groups stabilizing the structure .
Biosynthesis and Metabolic Engineering
Malate-Derived Pathway
A three-step pathway starting from malate was engineered in Escherichia coli:
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Malate kinase phosphorylates malate to malyl phosphate.
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Malate semialdehyde dehydrogenase reduces malyl phosphate to malate semialdehyde.
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Malate semialdehyde reductase converts the semialdehyde to DHB .
This pathway achieved a titer of 1.8 g/L in shake-flask cultures, with a molar yield of 0.15 .
Redox-Balanced Homoserine Pathway
A more efficient route leverages E. coli’s native homoserine metabolism:
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L-homoserine is oxidized to 2-oxo-4-hydroxybutyrate, which is subsequently reduced to DHB .
Through metabolic engineering (e.g., deleting competing pathways and overexpressing key enzymes), fed-batch fermentation achieved 22.0 g/L DHB, the highest reported titer to date .
Ethylene Glycol Upcycling
A novel five-step pathway converts ethylene glycol—a C₂ substrate derived from CO₂ or plastic waste—into DHB:
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Ethylene glycol → glycolaldehyde (via ethylene glycol dehydrogenase).
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Glycolaldehyde → D-threose (via D-threose aldolase).
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D-threose → D-threonate (via D-threose dehydrogenase).
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D-threonate → 2-oxo-4-hydroxybutyrate (via D-threonate dehydratase).
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2-oxo-4-hydroxybutyrate → DHB (via 2-oxo-4-hydroxybutyrate reductase) .
This carbon-conserving route produced 1.0 g/L DHB from glycolaldehyde .
Industrial and Pharmaceutical Applications
Methionine Analogue Synthesis
DHB serves as a precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a methionine analogue used in animal feed. Global methionine and HMTB production exceeds 1 million tons annually, creating a substantial market for DHB-derived products .
Bio-Based Polymers
The POLYDHB project (ANR-19-CE43-0008) aims to valorize DHB as a monomer for biodegradable polymers. Key milestones include:
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Workpackage I: Production of DHB lactones and lactides.
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Workpackage II: Chemocatalytic polymerization of DHB derivatives.
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Workpackage III: Microbial synthesis of DHB-based polyesters .
These polymers exhibit tunable thermal and mechanical properties, making them suitable for biomedical devices and packaging .
Pharmaceutical Intermediates
DHB’s hydroxyl groups enable its use in synthesizing chiral building blocks for antiviral and anticancer agents. Its role as a biomarker in succinic semialdehyde dehydrogenase deficiency is also under investigation .
Future Directions and Challenges
Strain Optimization
Current DHB titers remain below theoretical maxima due to:
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Precursor competition (e.g., aspartate vs. homoserine pathways).
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Redox imbalance during NADPH-dependent reductions .
Dynamic metabolic control and enzyme engineering could address these bottlenecks.
Polymer Scalability
While DHB-based polylactides show promise, industrial-scale production requires:
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Cost-effective purification of DHB enantiomers.
Environmental Impact
Life-cycle assessments are needed to quantify the carbon footprint of DHB production compared to petrochemical alternatives .
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